2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide
Description
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-4-6-14(11-13)23-9-10-24-18-20-15-7-2-3-8-16(15)21(18)12-17(19)22/h2-8,11H,9-10,12H2,1H3,(H2,19,22) |
InChI Key |
LOHSONKCPLSJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3-methylphenoxyethylthio group and the acetamide moiety. Common reagents used in these reactions include phenols, thiols, and acylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
2-(2-([2-(3-methylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid: Similar structure but different functional groups.
Uniqueness
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
